molecular formula C15H14ClNO3 B2413136 N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine CAS No. 340223-70-3

N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine

Cat. No.: B2413136
CAS No.: 340223-70-3
M. Wt: 291.73
InChI Key: GOJBOTXFJSHHLA-UHFFFAOYSA-N
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Description

N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine is an organic compound with the molecular formula C15H13ClO3 It is a derivative of benzaldehyde, featuring a chlorobenzyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Nitrile derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzaldehyde derivatives.

Mechanism of Action

The mechanism of action of N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine is unique due to the presence of both the oxime and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

(NE)-N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-15-8-12(9-17-18)4-7-14(15)20-10-11-2-5-13(16)6-3-11/h2-9,18H,10H2,1H3/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJBOTXFJSHHLA-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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